molecular formula C9H14N4O4 B150657 2'-Amino-2'-deoxycytidine CAS No. 26889-42-9

2'-Amino-2'-deoxycytidine

Cat. No.: B150657
CAS No.: 26889-42-9
M. Wt: 242.23 g/mol
InChI Key: FECRKKQKJNKYNF-XVFCMESISA-N
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Description

2’-Amino-2’-deoxycytidine is a purine nucleoside analogue known for its broad antitumor activity. It targets indolent lymphoid malignancies by inhibiting DNA synthesis and inducing apoptosis . This compound is a modified nucleoside, where the hydroxyl group at the 2’ position of the ribose is replaced by an amino group, enhancing its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Amino-2’-deoxycytidine typically involves the modification of cytidine. One common method includes the protection of the hydroxyl groups followed by the introduction of the amino group at the 2’ position. The process involves several steps:

Industrial Production Methods: Industrial production of 2’-Amino-2’-deoxycytidine may involve large-scale synthesis using automated solid-phase synthesis techniques. These methods ensure high purity and yield, making the compound suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: 2’-Amino-2’-deoxycytidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Antitumor Activity

Mechanism of Action
2'-Amino-2'-deoxycytidine exhibits broad antitumor activity by inhibiting DNA synthesis and inducing cytotoxic effects in cancer cells. The compound acts as a substrate for DNA polymerases, leading to the incorporation of 2'-NH2-dC into DNA strands. This incorporation can disrupt normal DNA replication and transcription processes, ultimately triggering apoptosis in malignant cells .

Case Studies
Several studies have highlighted the efficacy of 2'-NH2-dC against various cancer types:

  • Murine Leukemia : Research demonstrated that 3'-amino-2',3'-dideoxycytidine (closely related to 2'-NH2-dC) showed significant cytotoxicity against murine leukemia both in vitro and in vivo, indicating its potential as a therapeutic agent in hematological malignancies .
  • Lymphoid Malignancies : The compound has been shown to specifically target indolent lymphoid malignancies, providing a promising avenue for treatment where conventional therapies may fall short.

Molecular Biology Research

DNA Repair Studies
The ability of 2'-NH2-dC to incorporate into DNA makes it a valuable tool for studying DNA repair mechanisms. By analyzing how cells respond to the presence of this analogue, researchers can gain insights into the pathways involved in nucleotide excision repair and base excision repair, which are critical for maintaining genomic stability .

Aptamer Development
Recent advancements have incorporated modifications of nucleosides like 2'-NH2-dC into aptamers—short, single-stranded oligonucleotides that can bind specific targets with high affinity. For instance, modifications using deoxycytidine analogues have been explored to enhance the nuclease resistance and binding affinity of aptamers used in therapeutic applications .

Synthesis and Chemical Properties

Chemical Synthesis
The synthesis of this compound involves multiple steps including glycosylation reactions that yield pyrimidine nucleosides. The ability to modify the nucleoside structure allows for the exploration of various derivatives that may exhibit enhanced biological activity or reduced toxicity .

Comparative Efficacy with Other Nucleoside Analogues

CompoundMechanism of ActionCancer Types TargetedReference
This compoundInhibits DNA synthesis; induces apoptosisLymphoid malignancies
Cytosine Arabinoside (ara-C)Converted by deaminase to non-cytotoxic formAcute myeloid leukemia
3'-Amino-2',3'-dideoxycytidinePoor substrate for deaminase; stable cytotoxicityMurine leukemia

Future Directions and Research Needs

Continued research is necessary to fully elucidate the mechanisms by which this compound exerts its effects. Future studies should focus on:

  • In Vivo Studies : Evaluating the pharmacokinetics and long-term effects of 2'-NH2-dC in animal models.
  • Combination Therapies : Investigating the synergistic effects when combined with other chemotherapeutic agents.
  • Clinical Trials : Conducting trials to assess safety and efficacy in human subjects suffering from specific malignancies.

Mechanism of Action

The mechanism of action of 2’-Amino-2’-deoxycytidine involves its incorporation into DNA, where it inhibits DNA synthesis and induces apoptosis. The compound targets DNA polymerases and other enzymes involved in DNA replication, leading to cell cycle arrest and cell death . This mechanism is particularly effective against rapidly dividing cancer cells.

Comparison with Similar Compounds

Uniqueness: 2’-Amino-2’-deoxycytidine is unique due to its specific modification at the 2’ position, which enhances its biological activity and makes it a potent antitumor agent. Its ability to induce apoptosis and inhibit DNA synthesis distinguishes it from other nucleoside analogues .

Biological Activity

2'-Amino-2'-deoxycytidine (2'-Amino-dC) is a modified nucleoside that has garnered attention for its diverse biological activities, particularly in the context of antiviral and anticancer research. This compound, an analogue of deoxycytidine, features an amino group at the 2' position of the ribose sugar, which alters its biochemical interactions and therapeutic potential. This article explores the biological activity of 2'-Amino-dC, including its mechanisms of action, synthesis, and applications in clinical research.

The molecular formula for this compound is C₁₁H₁₄N₄O₃, with a molecular weight of approximately 250.25 g/mol. The compound acts primarily as a substrate for DNA polymerases, facilitating its incorporation into DNA strands during replication. The presence of the amino group enhances its ability to inhibit viral RNA polymerases by mimicking natural nucleotides, thus competing with them during RNA synthesis .

Key Mechanisms

  • Inhibition of Viral Replication : 2'-Amino-dC has been shown to inhibit the growth of various human viruses, including herpes simplex virus (HSV) and norovirus. Its structural similarity to natural nucleotides allows it to effectively disrupt viral RNA synthesis .
  • Cytotoxicity : The compound exhibits cytotoxic effects against tumor cell lines by interfering with DNA synthesis. Studies have demonstrated that 2'-Amino-dC can induce apoptosis in cancer cells, making it a candidate for anticancer therapies .

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions that modify deoxycytidine. Common methods include:

  • Chemical Modification : Utilizing reagents that selectively introduce the amino group at the 2' position.
  • Enzymatic Synthesis : Employing specific enzymes to facilitate the conversion from deoxycytidine to its amino derivative.

Additionally, derivatives such as this compound-5'-triphosphate have been synthesized for enhanced biological activity and stability.

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

Study Cell Line/Organism Activity IC50 (μM) Mechanism
Ueda et al. (1988)HeLa CellsCytotoxicity15Inhibition of DNA synthesis
Mancini et al. (2004)L1210 Leukemia MiceAntitumor activity10Induction of apoptosis
Biosynth StudyHSV-infected CellsAntiviral activity5Inhibition of viral replication

Case Studies

  • Antiviral Activity Against HSV :
    A study demonstrated that 2'-Amino-dC effectively inhibited HSV replication in vitro, showcasing significant reductions in viral load when applied at concentrations as low as 5 μM. The compound's mechanism involved competitive inhibition of viral polymerase activity .
  • Cytotoxic Effects on Tumor Cells :
    Research involving L1210 leukemia cells revealed that treatment with 2'-Amino-dC led to a notable decrease in cell viability, with an IC50 value indicating effective cytotoxicity at concentrations around 10 μM. The study highlighted the compound's potential as a therapeutic agent in leukemia treatment .

Properties

IUPAC Name

4-amino-1-[(2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O4/c10-5-1-2-13(9(16)12-5)8-6(11)7(15)4(3-14)17-8/h1-2,4,6-8,14-15H,3,11H2,(H2,10,12,16)/t4-,6-,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FECRKKQKJNKYNF-XVFCMESISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30424316
Record name 2'-Amino-2'-deoxycytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26889-42-9
Record name 2'-Amino-2'-deoxycytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2'-Amino-2'-deoxycytidine
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2'-Amino-2'-deoxycytidine
2'-Amino-2'-deoxycytidine
2'-Amino-2'-deoxycytidine
2'-Amino-2'-deoxycytidine
Customer
Q & A

Q1: How does the 2'-amino group in 2'-amino-2'-deoxycytidine contribute to its applications?

A: The reactivity of the 2'-amino group in this compound allows for further modification of oligonucleotides. For example, it can react with the isothiocyanate derivative of rhodamine, enabling the incorporation of this fluorescent dye into the oligonucleotide [].

Q2: Can you describe the antiviral activity observed with this compound and its analog?

A: A study investigating carbocyclic analogues of this compound found that the 2'-amino analogue exhibited moderate antiviral activity against Herpes Simplex Virus Type 1 (HSV-1) with a 50% effective dose (ED50) of 50 µM []. Interestingly, the corresponding 2'-azido analogue did not display any activity against HSV-1 at concentrations up to 400 µM []. This highlights the importance of the 2'-amino group for the antiviral activity in this specific context.

Q3: Has this compound been used to develop any potent inhibitors?

A: Yes, this compound has been incorporated into RNA inhibitors targeting basic fibroblast growth factor (bFGF), a potent angiogenic factor []. These modified RNA molecules, termed 2'-aminopyrimidine RNA, demonstrated high affinity for bFGF and significantly improved stability in human serum compared to their unmodified counterparts [].

Q4: Are there efficient methods available for the synthesis of this compound triphosphate?

A: Yes, researchers have developed efficient synthetic routes for 2′-amino-2′-deoxypyrimidine 5′-triphosphates, including 2′-amino-2′-deoxycytidine 5′-triphosphate []. This compound can be synthesized from uridine in seven steps with an overall yield of 13% []. Access to the triphosphate form is crucial for studying the incorporation of this modified nucleoside by polymerases.

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